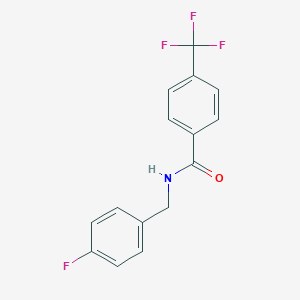
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide, also known as GSK1521498, is a small molecule antagonist of the orexin-1 receptor (OX1R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness, arousal, and appetite. The OX1R is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The discovery of GSK1521498 has opened up new avenues for research into the orexin system and its potential therapeutic applications.
作用機序
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide acts as a selective antagonist of the OX1R, which is predominantly expressed in the lateral hypothalamus. Orexin signaling plays a key role in regulating wakefulness and arousal, and OX1R antagonists have been shown to promote sleep and reduce wakefulness. In addition, orexin signaling has been implicated in the regulation of appetite, and OX1R antagonists have been shown to reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide are primarily mediated through the inhibition of OX1R signaling. This results in a reduction in wakefulness and an increase in sleep duration and quality. In addition, N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been shown to reduce food intake and promote weight loss in animal models. These effects are thought to be mediated through the inhibition of orexin signaling in the hypothalamus.
実験室実験の利点と制限
One advantage of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide is its selectivity for the OX1R, which allows for specific targeting of the orexin system. In addition, N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been extensively characterized in preclinical models, which provides a strong foundation for further research. However, one limitation of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the effects of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide on human physiology are not well understood, which limits its potential therapeutic applications.
将来の方向性
There are several potential future directions for research into N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide and the orexin system. One area of interest is the role of orexin signaling in the regulation of stress and anxiety. Orexin has been implicated in the regulation of the stress response, and OX1R antagonists have been shown to reduce anxiety-like behavior in animal models. Another area of interest is the potential therapeutic applications of OX1R antagonists in the treatment of sleep disorders and obesity. N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has shown promising results in preclinical models, and further research is needed to determine its potential in human patients.
合成法
The synthesis of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide involves several steps, starting with the reaction of 4-fluorobenzylamine with trifluoroacetic anhydride to form N-(4-fluorobenzyl)trifluoroacetamide. This intermediate is then reacted with 4-(trifluoromethyl)benzoic acid to form N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide. The final product is purified using column chromatography.
科学的研究の応用
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing food intake and promoting weight loss in animal models. In addition, it has been shown to improve sleep quality and reduce wakefulness in rodents. These effects are thought to be mediated through the inhibition of OX1R signaling.
特性
製品名 |
N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C15H11F4NO |
分子量 |
297.25 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11F4NO/c16-13-7-1-10(2-8-13)9-20-14(21)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
InChIキー |
QKQQHHUNEJEZDV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
正規SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



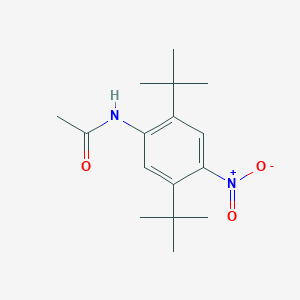
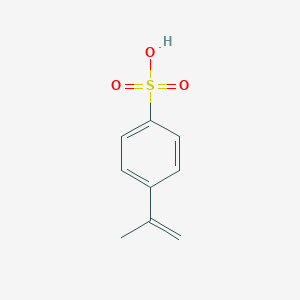
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
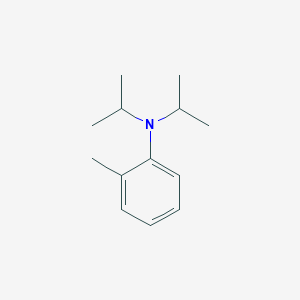

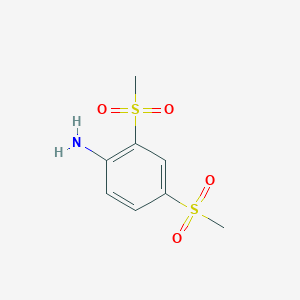
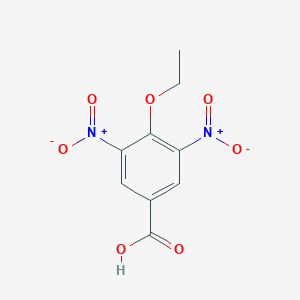



![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

